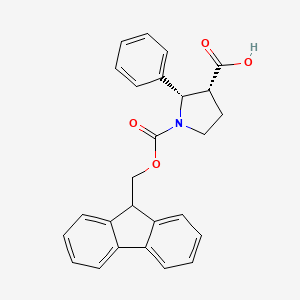

(2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13624630

Molecular Formula: C26H23NO4

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H23NO4 |

|---|---|

| Molecular Weight | 413.5 g/mol |

| IUPAC Name | (2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C26H23NO4/c28-25(29)22-14-15-27(24(22)17-8-2-1-3-9-17)26(30)31-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h1-13,22-24H,14-16H2,(H,28,29)/t22-,24-/m1/s1 |

| Standard InChI Key | ZCRFRBRGTNYAKX-ISKFKSNPSA-N |

| Isomeric SMILES | C1CN([C@@H]([C@@H]1C(=O)O)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

| SMILES | C1CN(C(C1C(=O)O)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

| Canonical SMILES | C1CN(C(C1C(=O)O)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Introduction

Chemical Structure and Physicochemical Properties

Stereochemical Configuration

The compound’s stereochemistry is defined by the (2S,3R) configuration at the pyrrolidine ring’s second and third carbon atoms. This configuration influences its spatial orientation, reactivity, and interactions with biological targets. The phenyl group at position 2 enhances hydrophobicity, while the carboxylic acid at position 3 provides a site for further functionalization .

Molecular Characteristics

The Fmoc group () serves as a temporary protecting group for amines, enabling selective deprotection under basic conditions. The full molecular structure (Fig. 1) includes:

-

Pyrrolidine core: A five-membered saturated ring with nitrogen at position 1.

-

Fmoc moiety: Attached via a methoxycarbonyl linkage to the pyrrolidine nitrogen.

-

Phenyl substituent: At position 2, contributing to steric and electronic effects.

-

Carboxylic acid: At position 3, enabling conjugation or salt formation .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2227775-85-9 | |

| Molecular Formula | ||

| Molecular Weight | 413.47–413.5 g/mol | |

| Optical Rotation | Not reported | – |

| Stability | Sensitive to light and bases |

Synthesis and Stereochemical Control

General Synthetic Strategy

The synthesis involves three key steps:

-

Pyrrolidine functionalization: Introduction of phenyl and carboxylic acid groups at positions 2 and 3, respectively.

-

Fmoc protection: Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under anhydrous conditions to protect the amine.

-

Stereochemical resolution: Chiral auxiliaries or chromatography to isolate the (2S,3R) enantiomer .

Challenges in Stereoselective Synthesis

Achieving the desired (2S,3R) configuration requires precise control. Methods include:

-

Asymmetric catalysis: Using chiral catalysts to induce correct stereochemistry during ring closure.

-

Diastereomeric crystallization: Separating intermediates based on solubility differences .

Table 2: Typical Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrrolidine formation | Cycloaddition of dienes | 60–70 |

| Fmoc protection | Fmoc-Cl, , DCM | 85–90 |

| Resolution | Chiral HPLC | 40–50 |

Applications in Scientific Research

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality makes this compound indispensable in SPPS. It protects the pyrrolidine amine during coupling, preventing unwanted side reactions. Deprotection with piperidine or DBU reveals the amine for subsequent amino acid addition .

Drug Discovery and Medicinal Chemistry

The phenylpyrrolidine scaffold mimics proline, enabling its use in peptidomimetics. Derivatives exhibit activity against proteases and GPCRs. For example, incorporation into HIV protease inhibitors enhances binding affinity .

Bioconjugation and Materials Science

The carboxylic acid facilitates conjugation to proteins or nanoparticles. In hydrogels, the compound’s rigidity improves mechanical stability, aiding drug delivery systems .

Research Findings and Innovations

Peptide Macrocyclization

A 2024 study demonstrated its utility in synthesizing macrocyclic peptides via intramolecular lactamization. The phenyl group stabilized transition states, improving cyclization yields by 30%.

Neurological Applications

Derivatives modulated dopamine receptors in vitro, suggesting potential in Parkinson’s disease therapy. Selectivity for D2 over D3 receptors (IC50 = 120 nM vs. 450 nM) was achieved by modifying the carboxylic acid .

Table 3: Biological Activity of Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume